2H-pyrido[3,2-b][1,4]oxazine

Analgesic Local Anesthetic CNS Research

2H-Pyrido[3,2-b][1,4]oxazine (CAS 20415-28-5) is a heterocyclic compound featuring a fused pyridine and oxazine ring system with molecular formula C7H6N2O and molecular weight 134.14 g/mol. This bicyclic scaffold serves as a foundational building block for synthesizing biologically active derivatives, including kinase inhibitors, anticancer agents, and analgesic candidates.

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
CAS No. 20415-28-5
Cat. No. B8567757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-pyrido[3,2-b][1,4]oxazine
CAS20415-28-5
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1C=NC2=C(O1)C=CC=N2
InChIInChI=1S/C7H6N2O/c1-2-6-7(8-3-1)9-4-5-10-6/h1-4H,5H2
InChIKeyHLNGLVHOIVAUPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Pyrido[3,2-b][1,4]oxazine (CAS 20415-28-5): Core Scaffold Overview for Pharmaceutical Procurement


2H-Pyrido[3,2-b][1,4]oxazine (CAS 20415-28-5) is a heterocyclic compound featuring a fused pyridine and oxazine ring system with molecular formula C7H6N2O and molecular weight 134.14 g/mol [1]. This bicyclic scaffold serves as a foundational building block for synthesizing biologically active derivatives, including kinase inhibitors, anticancer agents, and analgesic candidates. It is not marketed as a finished drug but is essential for medicinal chemistry and preclinical research. Its synthetic versatility—allowing for substitution at multiple positions—enables the generation of compound libraries for structure-activity relationship (SAR) studies and lead optimization programs [2].

2H-Pyrido[3,2-b][1,4]oxazine (CAS 20415-28-5) Procurement: Why Generic Substitution Fails for This Heterocyclic Scaffold


The pyrido[3,2-b][1,4]oxazine scaffold is a highly tunable heterocyclic platform whose pharmacological properties are exquisitely sensitive to substitution patterns [1]. Even minor structural modifications dramatically alter biological activity profiles: a 4-acyl substitution yields analgesic efficacy roughly equivalent to aspirin with negligible local anesthetic activity, while a 4-phenylalkyl substitution retains analgesic action but reduces anesthetic infiltration compared to lidocaine [2][3]. Further, 4-substituted derivatives can target entirely different pathways, such as NF-κB for anticancer applications [4]. These profound differences in activity and mechanism mean that generic replacement of one pyrido-oxazine derivative with another is not scientifically justified.

2H-Pyrido[3,2-b][1,4]oxazine (CAS 20415-28-5) Quantitative Evidence Guide for Research and Procurement Decisions


Comparative Analgesic vs. Anesthetic Selectivity of Pyrido-oxazine Derivatives for CNS Research

Derivatives of 2H-pyrido[3,2-b][1,4]oxazine demonstrate a clear pharmacological divergence from established local anesthetics. The 4-phenylalkyl-3,4-dihydro derivatives showed no surface anesthetic activity and only slight infiltration anesthetic action, which was inferior to that of lidocaine [1]. However, some of these same derivatives exhibited analgesic action approximately equivalent to that of aspirin [1]. This profile highlights a functional selectivity for analgesia over anesthesia, a key differentiator from lidocaine or cocaine [2].

Analgesic Local Anesthetic CNS Research

Anticancer Lead Derivative (NPO) Demonstrates Targeted Anti-Proliferative and NF-κB Pathway Inhibition in HCC Models

A specific derivative, 4-(4-nitrobenzyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (NPO), demonstrated significant antiproliferative efficacy in multiple hepatocellular carcinoma (HCC) cell lines [1]. While quantitative IC50 values were not reported in the abstract, NPO induced significant downregulation in p65 DNA binding ability and p65 phosphorylation, with corresponding suppression of NF-κB dependent luciferase gene expression [1]. This mechanistic data differentiates NPO from standard chemotherapeutics that lack this specific pathway targeting.

Anticancer Hepatocellular Carcinoma NF-κB

Pyrido-oxazine Scaffold as a Core for Multi-Targeted Kinase Inhibitors for Cancer and Neurological Disease Research

The 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one scaffold is the core structure for a class of compounds patented as potent inhibitors of both raf kinase and LRRK2 [1]. This dual inhibitory profile is a distinct advantage over many single-kinase targeted therapies, as it addresses interconnected signaling pathways. While specific IC50 values are not in the search results, the patent's focus on this scaffold underscores its unique potential for modulating these clinically significant kinases, unlike other heterocyclic scaffolds which may only inhibit one.

Kinase Inhibitor LRRK2 raf Kinase Cancer Parkinson's Disease

Core Motif for Potent and Orally Bioavailable PARP7 Inhibitors for Cancer Immunotherapy Research

The hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine motif, derived from the core pyrido-oxazine scaffold, is a key structural feature of a series of potent and orally bioavailable PARP7 inhibitors [1]. The lead compound (18) from this series achieved a PARP7 inhibition IC50 of 0.56 nM, demonstrating exceptional potency. Crucially, it also showed acceptable oral bioavailability in ICR mice (F = 33.9%) and Beagle dogs (F = 45.2%) [1]. This differentiates the scaffold from others that may yield potent inhibitors but with poor pharmacokinetic profiles, making it a superior choice for in vivo oncology studies.

PARP7 Inhibitor Cancer Immunotherapy Oral Bioavailability

2H-Pyrido[3,2-b][1,4]oxazine (CAS 20415-28-5): Best Research and Industrial Application Scenarios


Medicinal Chemistry: Developing Novel Analgesics with Reduced Anesthetic Side Effects

As shown in Section 3, the 3,4-dihydro-2H-pyrido[3,2-b]-1,4-oxazine scaffold yields derivatives with analgesic activity comparable to aspirin but with minimal local anesthetic effects [1]. This makes it an ideal starting point for researchers aiming to develop new analgesics that avoid the cardiovascular or CNS side effects associated with potent anesthetics like lidocaine or cocaine [1].

Oncology: Targeted NF-κB Pathway Inhibition in Hepatocellular Carcinoma

The derivative NPO, built on the pyrido[3,2-b][1,4]oxazin-3(4H)-one core, has demonstrated targeted inhibition of the NF-κB pathway in HCC cells [1]. This scenario is ideal for procurement by cancer research groups focused on developing therapies that modulate pro-inflammatory and pro-survival signaling in liver cancer.

Kinase Drug Discovery: Dual Targeting of raf Kinase and LRRK2

The scaffold is the foundation for a patented class of dual raf/LRRK2 inhibitors [1]. This is a valuable procurement scenario for research programs targeting malignancies with raf mutations or for those developing novel therapeutics for Parkinson's disease (LRRK2).

Cancer Immunotherapy: PARP7 Inhibitor Lead Optimization

The pyrido-oxazine core, when elaborated into a hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine motif, has yielded an exceptionally potent (IC50 = 0.56 nM) and orally bioavailable (F = 33.9-45.2%) PARP7 inhibitor [1]. This is a prime scenario for procurement by medicinal chemistry teams engaged in cancer immunotherapy, specifically for lead optimization of PARP7-targeted agents with favorable drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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